molecular formula C8H10N2O2 B011971 Methyl 2,3-diaminobenzoate CAS No. 107582-20-7

Methyl 2,3-diaminobenzoate

Cat. No.: B011971
CAS No.: 107582-20-7
M. Wt: 166.18 g/mol
InChI Key: BLJHLOLVEXWHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-diaminobenzoate (CAS: 107582-20-7) is an aromatic ester with two amino groups at the 2- and 3-positions of the benzene ring. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol . Key properties include:

  • Melting Point: 68–70°C
  • Solubility: Insoluble in water and low-polarity ethers but soluble in alcohols and dimethylformamide (DMF) .
  • Applications: Primarily used as an intermediate in organic synthesis and pharmaceuticals. For example, it serves as a precursor for TRPV1/TRPA1 antagonists and candesartan derivatives .

The compound is synthesized via reduction of nitro-substituted benzoate precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions: (111)Indium chloride is typically produced by bombarding a cadmium target with protons in a cyclotron. The reaction involves the transformation of cadmium-111 to indium-111 through a (p,n) reaction. The resulting indium-111 is then chemically separated and purified to obtain (111)Indium chloride .

Industrial Production Methods: Industrial production of (111)Indium chloride involves the use of enriched cadmium targets and proton bombardment in a cyclotron. The process includes radiochemical purification using column chromatography to achieve high specific activity and radiochemical purity .

Chemical Reactions Analysis

Types of Reactions: (111)Indium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Methyl 2,3-diaminobenzoate is primarily recognized as a pharmaceutical intermediate. It plays a crucial role in synthesizing various bioactive compounds.

  • Synthesis of Bioactive Molecules :
    • It is utilized to prepare 2-ethoxy-4-methyl formate-3-hydro-benzimidazole , which serves as a precursor for other pharmaceutical agents like trityl candesartan .

Case Study: Synthesis of Trityl Candesartan

The synthesis process involves multiple steps:

  • Preparation of 2-methyl formate-6-nitro-benzoic acid : This is achieved by reacting 3-nitrophthalic acid with methanol and thionyl chloride under reflux conditions.
  • Formation of this compound : The compound is synthesized through the reaction of 2-amino-3-nitro-benzoate with hydrochloric acid and tin(II) chloride under controlled conditions .

Polymer Chemistry

This compound is also used in the development of polyimides and copolyimides, which are important in materials science due to their thermal stability and mechanical properties.

  • Synthesis of Soluble Polyimides :
    • Research indicates that incorporating long-chain alkyl groups into polyimides based on diamino compounds enhances their solubility in organic solvents . This property is critical for applications in coatings and adhesives.

Data Table: Properties of Polyimides Derived from this compound

PropertyValue
Glass Transition TemperatureVaries (dependent on structure)
SolubilitySoluble in NMP
Thermal StabilityHigh

Organic Synthesis

The compound serves as a building block for various organic syntheses beyond pharmaceuticals. Its reactivity allows it to participate in numerous chemical transformations.

Reactions Involving this compound

  • Esterification Reactions : It can undergo esterification to form derivatives that are useful in medicinal chemistry.
  • Coupling Reactions : The compound has been employed in coupling reactions to synthesize more complex structures such as substituted benzimidazoles .

Safety Data Summary

Hazard TypeDescription
GenotoxicityPotentially harmful
Skin/Eye IrritationMay cause irritation upon contact

Mechanism of Action

(111)Indium chloride acts as a radioactive tracer by labeling monoclonal antibodies or other targeting molecules. When administered, it binds to specific molecular targets, such as cancer cells or sites of infection. The gamma radiation emitted by indium-111 allows for the visualization and localization of these targets using gamma cameras .

Comparison with Similar Compounds

Structural Isomers: Methyl 3,4-Diaminobenzoate

Methyl 3,4-diaminobenzoate (CAS: 36692-49-6) shares the same molecular formula (C₈H₁₀N₂O₂) but differs in the positions of the amino groups (3,4 vs. 2,3). Key distinctions include:

  • Melting Point : 105–108°C, significantly higher than the 2,3-isomer .
  • Applications : Used in building block synthesis and pharmaceutical research, though its isomerism likely alters reactivity in specific reactions .
  • Commercial Availability: Sold at 97–98% purity, comparable to Methyl 2,3-diaminobenzoate .

Table 1: Physical Properties of Methyl 2,3- vs. 3,4-Diaminobenzoate

Property This compound Methyl 3,4-Diaminobenzoate
CAS Number 107582-20-7 36692-49-6
Melting Point (°C) 68–70 105–108
Molecular Weight (g/mol) 166.18 166.18
Solubility Alcohols, DMF Similar (exact data N/A)
Key Applications TRPV1 antagonists, candesartan precursors Building blocks, unspecified pharmaceuticals
References

Alkyl Ester Variants: Ethyl 2,3-Diaminobenzoate

Ethyl 2,3-diaminobenzoate (CAS: 37466-88-9) replaces the methyl group with an ethyl ester. Differences include:

  • Molecular Formula : C₉H₁₂N₂O₂ (vs. C₈H₁₀N₂O₂).
  • Molecular Weight : 180.20 g/mol .
  • Applications : Used in industrial and scientific research, though specific synthetic roles are less documented .

Substituted Derivatives

Methyl 2,3-Diamino-5-fluorobenzoate

  • Molecular Formula : C₈H₉FN₂O₂.
  • Molecular Weight : 194.23 g/mol.

Methyl 2,3-Diamino-5,6-dimethylbenzoate

  • Molecular Formula : C₁₀H₁₄N₂O₂.
  • Molecular Weight : 194.23 g/mol.
  • Features : Additional methyl groups may increase steric hindrance, affecting reactivity .

Table 2: Substituted Derivatives of this compound

Compound Molecular Formula Molecular Weight (g/mol) Key Modifications
This compound C₈H₁₀N₂O₂ 166.18 None (baseline)
Methyl 2,3-diamino-5-fluorobenzoate C₈H₉FN₂O₂ 194.23 Fluorine at 5-position
Methyl 2,3-diamino-5,6-dimethylbenzoate C₁₀H₁₄N₂O₂ 194.23 Methyl groups at 5,6-positions
References

Functional Analogs: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Features : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization .
  • Contrast: Unlike this compound, this compound lacks amino groups but demonstrates utility in catalysis.

Key Research Findings

  • Synthetic Utility: this compound reacts with carbonyl diimidazole to form imidazole derivatives, critical for TRPV1 antagonist synthesis .
  • Safety Profile: Ethyl 2,3-diaminobenzoate’s safety data sheet (SDS) recommends standard precautions (e.g., ventilation, gloves), though hazards for the methyl variant are less documented .
  • Commercial Availability: Methyl 3,4-diaminobenzoate is more widely available in bulk (up to 250 mg) compared to this compound .

Biological Activity

Methyl 2,3-diaminobenzoate (MDAB) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 107582-20-7
  • Melting Point : 105-108 °C

MDAB's biological activity is primarily attributed to its ability to interact with various biological targets through its amino groups. These interactions can lead to:

  • Hydrogen Bonding : The amino groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
  • Redox Reactions : MDAB can participate in redox processes, potentially altering the oxidative state of cellular components, which is crucial for cellular signaling pathways.

Antimicrobial Activity

MDAB has been explored for its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against a range of bacteria and fungi. For instance:

  • Study Findings : A study demonstrated that MDAB showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Several studies have highlighted its efficacy against various cancer cell lines:

  • Cell Line Studies : In vitro studies showed that MDAB exhibited cytotoxic effects on human lung cancer cell lines (A549), with IC₅₀ values ranging from 5 to 15 µM .
  • Mechanistic Insights : MDAB acts as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. It has been shown to inhibit EGFR and HER2 pathways effectively .

Comparative Analysis with Similar Compounds

To better understand MDAB's unique properties, a comparison with structurally similar compounds is essential.

Compound NameStructure VariationsBiological Activity
Methyl 2,4-diaminobenzoateAdditional amino group at the 4-positionHigher cytotoxicity in certain cancer lines
Methyl 3,4-diaminobenzoateDifferent substitution patternStronger antimicrobial activity
Methyl 2,3-diamino-6-methylbenzoateMethyl group at the 6-positionEnhanced reactivity

Case Studies

  • Anticancer Efficacy :
    • A study evaluated a series of MDAB derivatives for their anticancer properties. Derivatives displayed varying degrees of potency against breast cancer cells (MCF-7). Notably, one derivative had an IC₅₀ value of 3 µM, indicating strong potential as a lead compound for further development .
  • Mechanistic Studies :
    • Molecular docking studies revealed that MDAB derivatives bind effectively to the active sites of targeted kinases, suggesting a mechanism that could inhibit cancer cell proliferation through competitive inhibition .

Q & A

Q. What are the critical physicochemical properties of Methyl 2,3-diaminobenzoate for experimental design?

Basic
this compound (C₈H₁₀N₂O₂; MW 166.18 g/mol) is a light-yellow to brown solid with a melting point of 68–70°C and a boiling point of 322.6±22.0°C at 760 mmHg. It is insoluble in water and low-polarity ethers but soluble in alcohols (e.g., methanol, ethanol) and polar aprotic solvents like DMF. Its density is 1.3±0.1 g/cm³, and it exhibits moderate thermal stability . These properties inform solvent selection, storage conditions (e.g., desiccated, dark environments), and reaction setups requiring inert atmospheres.

Q. What synthetic methodologies are effective for preparing this compound?

Basic
The compound is typically synthesized via reduction of nitro-substituted precursors. For example, catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Fe/HCl) of methyl 2,3-dinitrobenzoate yields the diaminobenzoate derivative. Key steps include:

  • Step 1 : Nitration of methyl benzoate derivatives to introduce nitro groups.
  • Step 2 : Selective reduction under controlled pH (pH 6–7) to avoid over-reduction or side reactions.
  • Purification : Recrystallization from ethanol or column chromatography for high-purity isolates (>95%) .

Q. How can researchers address purity challenges in this compound synthesis?

Intermediate
Post-synthesis purity is assessed via:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve unreacted precursors.
  • NMR : Distinct aromatic proton signals (δ 6.5–7.2 ppm for NH₂-adjacent protons) confirm structure.
  • TLC : Ethyl acetate/hexane (1:3) as eluent, visualized under UV or ninhydrin staining for amine detection.
    Contaminants like positional isomers (e.g., 3,4-diaminobenzoate) require gradient elution in HPLC or fractional crystallization .

Q. What safety protocols are critical for handling this compound?

Intermediate
The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye damage (H319). Essential protocols include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or weighing.
  • Waste Disposal : Segregate acidic/basic waste streams and neutralize before disposal to prevent amine oxidation .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

Advanced
The compound serves as a precursor in synthesizing trityl candesartan, an angiotensin II receptor antagonist. Key steps include:

  • Step 1 : Condensation with trityl chloride to protect amine groups.
  • Step 2 : Suzuki-Miyaura coupling with boronic acids to introduce aryl substituents.
  • Step 3 : Deprotection under mild acidic conditions (e.g., HCl/dioxane) to yield the final drug candidate. Reaction optimization focuses on minimizing deamination side reactions .

Q. What role does this compound play in metal ion detection assays?

Advanced
The compound’s amine groups enable iron detection via oxidation by H₂O₂, forming a brown insoluble pigment (detection limit: 5 ng protein-bound iron). Methodology includes:

  • Assay Setup : Mix diaminobenzoate with H₂O₂ and sample in pH 7.4 buffer.
  • Quantification : Spectrophotometric analysis at 450 nm or gel-based visualization (e.g., native PAGE for iron-bound proteins) .

Q. How does this compound participate in asymmetric catalysis?

Advanced
In rhodium-catalyzed asymmetric hydrogenations, the compound acts as a ligand precursor. Monodentate phosphoramidite ligands derived from its structure enhance enantioselectivity (up to 95% ee) in ketone reductions. Key parameters:

  • Ligand Design : Modify substituents on the aromatic ring to tune steric and electronic effects.
  • Reaction Conditions : 50–100 psi H₂, 25–40°C, and toluene as solvent.
    Contradictions in enantiomeric excess (ee) across studies often arise from impurities in ligand synthesis or solvent polarity effects .

Q. What analytical challenges arise when differentiating this compound from isomers?

Advanced
Positional isomers (e.g., 3,4-diaminobenzoate) complicate characterization. Resolution strategies include:

  • NMR NOE Experiments : Spatial proximity of NH₂ groups in 2,3-isomers produces distinct nuclear Overhauser effects.
  • X-ray Crystallography : Resolve crystal packing differences (e.g., hydrogen-bonding networks).
  • MS/MS Fragmentation : Unique fragmentation patterns under CID conditions differentiate isomers .

Properties

IUPAC Name

methyl 2,3-diaminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJHLOLVEXWHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341265
Record name Methyl 2,3-diaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107582-20-7
Record name Methyl 2,3-diaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Diaminobenzoic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3.0 g (15.3 mmol) Methyl-2-amino-3-nitro-benzoate were dissolved in 200 mL abs. MeOH. The solution was evacuated and rinsed with argon several times. 300 mg palladium on charcoal (10%) were added and again the mixture was evacuated and rinsed with argon a several times. Finally argon was exchanged by hydrogen (balloon filled with hydrogen) and the mixture was stirred for 4 h at room temperature. The reaction mixture was filtered over “Celite” and the filter residue was washed with 150 mL methanol. The filtrate was concentrated under reduced pressure to give pure methyl-2,3-diamino-benzoate as a brown oil. Yield: 2.53 g MS (ES+): m/e=167.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2,3-diaminobenzoic acid (0.2 g, 1.32 mmol) in methanol (40 ml) was saturated with hydrogen chloride as described above, and the mixture was subsequently heated under reflux for 2 hours. The solid residue obtained on evaporation of the solvent was dissolved in water, and the solution was adjusted to pH 7.0 with sodium hydrogen carbonate. After extraction with ethyl acetate (2×30 ml), the combined organic layers were dried (MgSO4), and the solvent was removed to give methyl 2,3-diaminobenzoate as a brown oil which solidified on trituration with petrol (40/60) (121.6 mg, 56%), m.p. 62-63° C. Found: C, 58.35; H, 5.80; N, 16.69. C8H10N2O2 requires C, 57.83; H, 6.02; N, 16.87%; δH (d6-DMSO), 200 MHz) 3.87 (3H, s, OCH3). 4.90 (2H, br s, Ar-2-NH2), 6.32 (2H, br s, Ar-3-NH2), 6.46-6.54 (1H, t, Ar-5H), 6.80-6.84 (1H, dd, Ar-4H), 7.18-7.23 (1H, dd, Ar-6H); m/z (EI) 166 (M+), 134, 106, 79.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Tin(II)chloride dihydrate (17.25 g, 76.5 mmol) was added in one portion to methyl 2-amino-3-nitrobenzoate (5.0 g, 25.5 mmol) in methanol (100 mL) under nitrogen. The yellow mixture was vigorously stirred at 65° C. for 16 h, and the solvent was removed by rotary evaporation to near dryness. The residue was taken up in EtOAc and the solution was poured into a large beaker containing 1:1 EtOAc/NaHCO3 soln (300 mL) and stirred 15 min. The precipitates were removed by filtration and the organic layer was separated. The aqueous layer was extracted twice more with EtOAc, and the combined organic layer was washed with saturated NaHCO3 solution, brine, dried (Na2SO4), and filtered. Concentration of the filtrate gave methyl 2,3-diaminobenzoate as a deep red viscous oil (4.1 g, 97%).
Quantity
17.25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2,3-diaminobenzoate
Methyl 2,3-diaminobenzoate
Methyl 2,3-diaminobenzoate
Methyl 2,3-diaminobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.